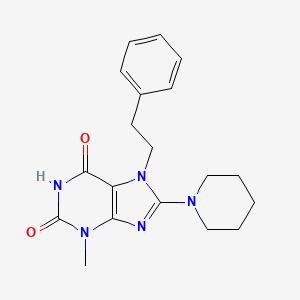
3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In
科学的研究の応用
3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including fragile X syndrome, Parkinson's disease, anxiety, depression, and addiction. 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behaviors in animal models. These findings suggest that 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione may be a promising therapeutic agent for the treatment of these disorders.
作用機序
3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione selectively blocks the activity of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR5, 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione reduces the release of glutamate, which is a major excitatory neurotransmitter in the brain. This leads to a decrease in neuronal excitability and a reduction in the activity of downstream signaling pathways, resulting in the observed effects on behavior and cognition.
Biochemical and Physiological Effects:
3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuroinflammation, and the attenuation of oxidative stress. 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has also been shown to alter the expression of various genes and proteins involved in neuronal signaling and plasticity.
実験室実験の利点と制限
One of the major advantages of 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is its selectivity for mGluR5, which allows for the specific modulation of this receptor without affecting other glutamate receptors. However, one of the limitations of 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the effects of 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can be influenced by factors such as dose, route of administration, and timing of treatment.
将来の方向性
There are several future directions for the study of 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, including the development of more potent and selective mGluR5 antagonists, the investigation of the effects of 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione on other neurotransmitter systems, and the exploration of the potential therapeutic applications of 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione in human populations. Additionally, further research is needed to elucidate the mechanisms underlying the effects of 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione on synaptic plasticity and neuronal signaling, which may lead to the development of new treatments for neurological and psychiatric disorders.
合成法
The synthesis of 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves several steps, including the protection of the amino group, the formation of the purine ring, and the introduction of the piperidine and phenethyl groups. The most commonly used method for the synthesis of 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a multi-step organic synthesis, which involves the use of various reagents and solvents. The purity and yield of the final product can be improved by optimizing the reaction conditions and purification methods.
特性
IUPAC Name |
3-methyl-7-(2-phenylethyl)-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-22-16-15(17(25)21-19(22)26)24(13-10-14-8-4-2-5-9-14)18(20-16)23-11-6-3-7-12-23/h2,4-5,8-9H,3,6-7,10-13H2,1H3,(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHLDPVDGIPSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

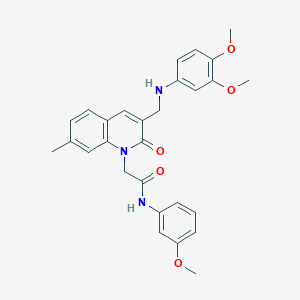
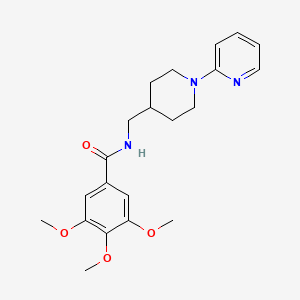
![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2951844.png)
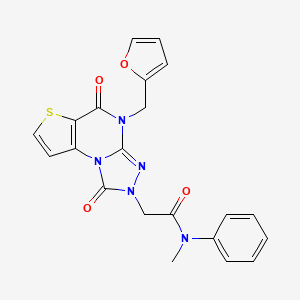
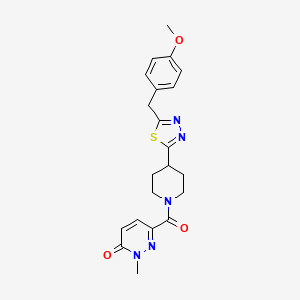
![Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2951847.png)
![1-benzyl-N~5~-(2,3-dimethylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2951849.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2951850.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2951854.png)
![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2951856.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2951857.png)
![Benzo[b]thiophene, 4-ethynyl-](/img/structure/B2951858.png)
